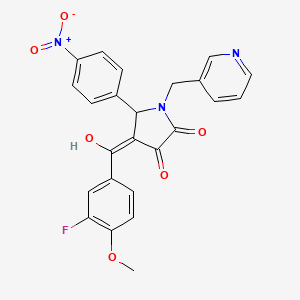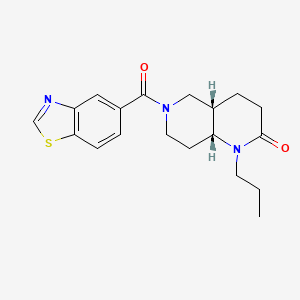
1-(1H-pyrrol-2-yl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-pyrrol-2-yl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one, also known as β-Thujaplicin, is a natural compound found in the heartwood of the Thuja plicata tree. It has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
β-Thujaplicin exerts its therapeutic effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. It has also been shown to inhibit the activity of various enzymes, including tyrosinase and cyclooxygenase-2.
Biochemical and Physiological Effects:
β-Thujaplicin has been shown to have various biochemical and physiological effects, including the ability to scavenge free radicals and protect against oxidative stress. It also has anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using β-Thujaplicin in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. However, one limitation is the difficulty in obtaining sufficient quantities of the compound for large-scale experiments.
Direcciones Futuras
Future research on β-Thujaplicin could focus on its potential use in the development of new cancer therapies, as well as its potential as an antimicrobial agent. Other potential areas of research could include the development of new methods for synthesizing the compound and the investigation of its potential use in the treatment of other diseases, such as neurodegenerative disorders.
Métodos De Síntesis
β-Thujaplicin can be synthesized through various methods, including the use of synthetic or natural precursors. One method involves the use of piperonal and 2,4,5-trimethoxybenzaldehyde as starting materials, which undergo a condensation reaction to form β-Thujaplicin.
Aplicaciones Científicas De Investigación
Research has shown that β-Thujaplicin has potential therapeutic applications in various fields, including cancer treatment, anti-inflammatory therapy, and as an antioxidant. Studies have also shown that β-Thujaplicin has antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Propiedades
IUPAC Name |
(E)-1-(1H-pyrrol-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-19-14-10-16(21-3)15(20-2)9-11(14)6-7-13(18)12-5-4-8-17-12/h4-10,17H,1-3H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOVRRLAUGRAIV-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=CC(=O)C2=CC=CN2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C/C(=O)C2=CC=CN2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B5345759.png)

![[1-(2-methoxy-2-methylpropanoyl)-4-(3-phenylpropyl)piperidin-4-yl]methanol](/img/structure/B5345785.png)
![5-{[(2,6-difluorophenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B5345792.png)

![N-[2-(trifluoromethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5345798.png)
![isopropyl 4-[(methylsulfonyl)amino]benzoate](/img/structure/B5345800.png)
![N-{4-[3-(2-fluorophenyl)acryloyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5345801.png)

![3-(3-chlorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5345826.png)
![3-[(E)-2-quinolin-6-ylvinyl]quinoxalin-2(1H)-one](/img/structure/B5345829.png)
![5-(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5345856.png)

![N-(2-{3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)methanesulfonamide](/img/structure/B5345869.png)